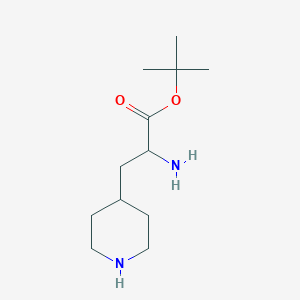

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Description

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (CAS: 2629149-90-0) is a chiral amino acid ester featuring a tert-butyl ester group and a piperidin-4-yl substituent. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 236.34 g/mol . The tert-butyl group enhances steric protection of the amino and ester functionalities, making it advantageous in peptide synthesis and drug intermediate preparation. The piperidin-4-yl moiety, a six-membered nitrogen-containing heterocycle, is structurally significant in medicinal chemistry due to its prevalence in bioactive molecules targeting neurological and antimicrobial pathways.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-piperidin-4-ylpropanoate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3 |

InChI Key |

BGPALDULXGNAOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCNCC1)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Amino Acid Precursors

A common approach involves esterifying 2-amino-3-(piperidin-4-yl)propanoic acid with tert-butyl alcohol or tert-butyl acetate. For example, L-pyroglutamic acid has been esterified with tert-butyl acetate in the presence of perchloric acid (70% yield). This method is advantageous for its simplicity but requires subsequent deprotection steps to access the free amine.

Reaction Conditions

Coupling Reactions with Piperidine Derivatives

Coupling tert-butyl-protected amino acid intermediates with piperidin-4-yl moieties is a widely reported strategy. For instance, HBTU/HOBt-mediated amide bond formation between tert-butyl 2-aminopropanoate and 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one has been employed (Scheme 1 in). This method ensures regioselectivity and minimizes racemization.

Key Steps

Modular Assembly via Sequential Functionalization

A modular approach involves constructing the propanoate backbone stepwise. For example, Ta(OMe)₅-catalyzed amidation between tert-butyl 2-aminopropanoate and piperidin-4-yl halides has achieved yields up to 87%. This method benefits from mild conditions and compatibility with sensitive functional groups.

Representative Protocol

Protection and Deprotection Chemistry

The tert-butyl group is instrumental in protecting carboxylic acids during synthesis. Boc (tert-butoxycarbonyl) protection is frequently used for amines, with deprotection achieved via TFA (10% in CH₂Cl₂). Notably, simultaneous deprotection of tert-butyl esters and Boc groups can be performed in a single step, streamlining synthesis.

Comparative Analysis of Protecting Groups

| Protecting Group | Deprotection Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl ester | TFA | CH₂Cl₂, rt, 2h | 95 | |

| Boc | TFA | CH₂Cl₂, rt, 1h | 90 | |

| Fmoc | Piperidine | DMF, rt, 30min | 85 |

Catalytic and Solvent Effects

Catalysts such as HBTU and Ta(OMe)₅ significantly enhance coupling efficiency. Polar aprotic solvents (DMF, DCM) are preferred for their ability to stabilize intermediates. For example, HBTU-mediated couplings in DMF achieve >80% yields, whereas non-polar solvents result in incomplete reactions.

Challenges and Optimization Strategies

Racemization Control

Racemization at the α-carbon of the amino acid is a critical concern. Using HOBt/DIPEA systems reduces epimerization to <5%. Low-temperature reactions (−20°C) further mitigate this issue.

Purification Techniques

Chromatography (silica gel, eluent: EtOAc/hexane) is standard, but recrystallization from ethanol/water mixtures improves purity (>99%).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. For instance, tert-butyl esterification under flow conditions reduces reaction time from 48 hours to 4 hours.

Emerging Methodologies

Recent advances include enzyme-catalyzed esterifications and photoredox-mediated couplings , though these remain experimental for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine

Reduction: 4-(2-aminoethyl)piperidine

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of 2-amino-3-substituted propanoate esters. Key analogs include:

Key Observations :

Physicochemical Properties

- Melting Points: While the target compound’s melting point is unreported, analogs like propyl 2-amino-3-(1H-imidazol-4-yl)propanoate melt at 230–232°C . The tert-butyl group may lower melting points due to reduced crystallinity.

- Solubility : Piperidine’s basicity and the tert-butyl group’s hydrophobicity suggest moderate solubility in organic solvents, contrasting with the hydrophilic imidazole analogs ().

- Spectroscopic Data :

Biological Activity

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an amino acid moiety. Its molecular formula is , which contributes to its solubility and stability in various solvents, enhancing its applicability in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The piperidine moiety allows for interactions with enzymes and receptors, potentially modulating their activity. For instance, similar compounds have shown significant effects on neurotransmitter receptors, influencing analgesic and anti-inflammatory responses .

- Signaling Pathways : It may influence signaling pathways related to cell growth, differentiation, and apoptosis. Research indicates that compounds with structural similarities can affect the PI3K/Akt pathway, which is crucial in cancer biology .

1. Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies show that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, potentially outperforming established drugs like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are noted for their neuroprotective properties. The introduction of the piperidine ring into various compounds has been linked to improved brain exposure and enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

3. Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses. They may inhibit the NLRP3 inflammasome, a key player in inflammatory diseases .

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with a suitably protected amino acid derivative. For example:

Boc protection : React piperidin-4-ylpropanoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Amino group activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected piperidine with an amino acid ester .

Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final product.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature (0–25°C) to minimize side reactions like overprotection or racemization .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Key Techniques :

- NMR : Confirm stereochemistry and purity using ¹H/¹³C NMR. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .

- HPLC-MS : Assess purity and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients .

- IR Spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

- Stability Protocol :

- Short-term : Store at 2–8°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .

- Long-term : Lyophilize and store under inert gas (argon) at -20°C. Regularly assess stability via HPLC (e.g., 95% purity threshold over 6 months) .

- Degradation Signs : Formation of free amine (detectable by ninhydrin test) or carboxylic acid (HPLC retention time shifts) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the piperidine nitrogen or ester carbonyl .

Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina with crystal structures from the PDB .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : If one study reports neuroprotective effects while another shows toxicity:

Dose-Response Analysis : Re-test the compound across a wider concentration range (e.g., 1 nM–100 µM) .

Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may contribute to toxicity .

Cell Line Specificity : Compare results in primary neurons vs. immortalized cell lines to rule out model-dependent effects .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the metabolic fate of this compound in vivo?

- Experimental Design :

Synthesis : Incorporate ¹³C at the carbonyl carbon of the ester group using labeled Boc reagents .

Tracing : Administer the labeled compound to model organisms (e.g., rodents) and analyze metabolites via NMR or mass spectrometry .

Pathway Mapping : Use software like MetaCore to map labeled metabolites onto known biochemical pathways .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.